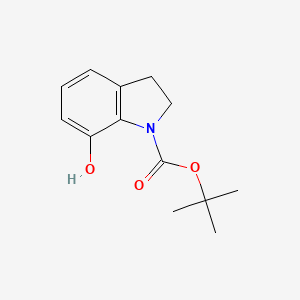

Tert-butyl 7-hydroxyindoline-1-carboxylate

Vue d'ensemble

Description

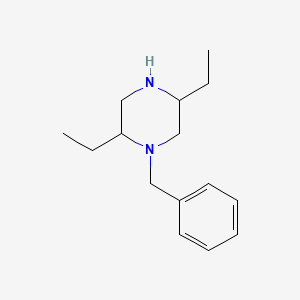

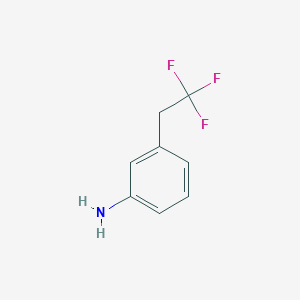

Tert-butyl 7-hydroxyindoline-1-carboxylate, also known as SKI-O-703, is a compound with unique pharmacological and biological properties. It has a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol .

Synthesis Analysis

Tert-butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

Tert-butyl indoline-1-carboxylate is an N-substituted indoline derivative. It has been used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It has also been used as a reactant in the preparation of allyl- and arylindolines .Applications De Recherche Scientifique

Chemical Synthesis and Protecting Group Strategies

Tert-butyl 7-hydroxyindoline-1-carboxylate serves as an integral component in organic synthesis, particularly in the development of protecting group strategies. For example, it is a key precursor in the tert-butoxycarbonylation of acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This process is facilitated by 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) and occurs without the necessity of a base, proceeding chemoselectively in high yield under mild conditions (Saito et al., 2006). The same compound has been utilized as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, demonstrating its versatility and effectiveness in facilitating chemoselective reactions (Ouchi et al., 2002).

Advanced Organic Synthesis Techniques

The molecule is central to advanced organic synthesis techniques, such as the oxidative radical cyclization process to access 2-tert-butylisoindolin-1-ones. This method underscores the synthetic potential of stable carbamoylxanthates derived from secondary tert-butylamines, highlighting the molecule's role in facilitating novel synthetic pathways for constructing complex organic frameworks (López-Valdez et al., 2011).

Material Science and Luminescence

In material science, derivatives of this compound have been explored for their photophysical properties. Specifically, lanthanide coordination polymers synthesized using aromatic carboxylate ligands derived from similar structures exhibit highly efficient luminescence, which is promising for applications as optical devices. These findings illustrate the compound's utility in developing materials with potential technological applications (Raphael et al., 2012).

Innovative Synthetic Routes and Medicinal Chemistry

The compound's derivatives are pivotal in medicinal chemistry for designing novel therapeutic agents. For instance, the discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) underscores the strategic use of tert-butyl hydroxyindoline scaffolds in drug discovery, leading to the development of targeted therapies for specific genetic mutations (Hadida et al., 2014).

Orientations Futures

Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents. This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Propriétés

IUPAC Name |

tert-butyl 7-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-7-9-5-4-6-10(15)11(9)14/h4-6,15H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPIBRZJKQQUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697045 | |

| Record name | tert-Butyl 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945771-04-0 | |

| Record name | tert-Butyl 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)

![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)

![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B1524561.png)

![tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1524565.png)

![6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1524568.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524572.png)